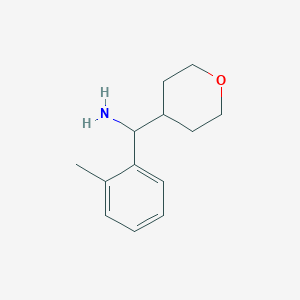

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine

Descripción

Propiedades

Fórmula molecular |

C13H19NO |

|---|---|

Peso molecular |

205.30 g/mol |

Nombre IUPAC |

(2-methylphenyl)-(oxan-4-yl)methanamine |

InChI |

InChI=1S/C13H19NO/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-5,11,13H,6-9,14H2,1H3 |

Clave InChI |

NIBSHXMVCKHGRU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1C(C2CCOCC2)N |

Origen del producto |

United States |

An In-Depth Technical Guide to (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine, identified by CAS number 1343470-62-1, is a secondary amine featuring a tetrahydropyran (THP) ring linked to an o-tolyl group via a methylene bridge.[1] This molecule represents a class of compounds of significant interest in medicinal chemistry. The THP moiety is a "privileged scaffold," frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability, by serving as a bioisosteric replacement for carbocyclic rings. This guide provides a comprehensive overview of a representative synthetic route to this compound, its analytical characterization, and its potential applications in the landscape of modern drug development.

Introduction: The Significance of the Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a saturated heterocyclic ether that has gained prominence as a key building block in the design of novel therapeutics. Its inclusion in a molecule can confer several advantages over analogous carbocyclic structures, such as cyclohexane. The presence of the oxygen atom can act as a hydrogen bond acceptor, potentially leading to improved target engagement and selectivity. Furthermore, the THP moiety generally imparts greater polarity and can reduce the lipophilicity of a compound, which are critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This strategic incorporation of the THP scaffold has been successfully employed in the development of a wide range of therapeutic agents, including kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.[2]

Synthesis of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine

The synthesis of the target molecule can be efficiently achieved through a one-pot reductive amination reaction. This widely utilized transformation in organic synthesis involves the reaction of a carbonyl compound, in this case, tetrahydro-2H-pyran-4-carbaldehyde, with a primary amine, o-toluidine, to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.[3][4]

Conceptual Synthesis Workflow

The overall synthetic strategy is a two-step process occurring in a single reaction vessel. The initial step is the formation of an imine through the nucleophilic attack of the amine on the aldehyde, followed by dehydration. The second step is the reduction of the C=N double bond of the imine to a C-N single bond.

Sources

Rational Design and Scalable Synthesis of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine: A Technical Whitepaper

Executive Summary

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine is a sterically encumbered, sp³-rich primary amine scaffold highly valued in medicinal chemistry for fragment-based drug discovery and the development of selective kinase inhibitors. The synthesis of highly branched α-tertiary/secondary amines presents a formidable challenge: direct reductive amination of hindered ketones often fails due to the thermodynamic instability of the imine intermediate and the kinetic barrier to reduction, frequently resulting in over-alkylation or poor conversions.

To circumvent these limitations, this guide details a rigorously controlled, orthogonal four-step synthetic sequence. By utilizing a Weinreb amide intermediate to strictly control carbon-carbon bond formation, followed by a thermodynamically driven oximation and reduction sequence, we establish a self-validating protocol that guarantees high primary amine fidelity.

Retrosynthetic Strategy & Pathway Selection

While the direct addition of a Grignard reagent to a nitrile (tetrahydro-2H-pyran-4-carbonitrile) followed by in situ imine reduction is a theoretically shorter route, the extreme steric bulk of the o-tolyl Grignard reagent heavily promotes competitive α-deprotonation over nucleophilic attack.

To ensure a scalable and high-yielding system, we deploy a strategy centered on N-methoxy-N-methyl amides (Weinreb amides)[1]. This allows for the precise installation of the o-tolyl group without over-addition[2]. The resulting ketone is then converted to an oxime, which serves as a stable thermodynamic sink, before being reduced to the target primary amine[3].

Forward synthetic workflow for (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine.

Mechanistic Grounding & Causality

As a self-validating system, every step in this protocol is designed with a specific mechanistic failsafe to prevent byproducts:

-

Chelation-Controlled Addition (Preventing Over-Alkylation): The use of N,O-dimethylhydroxylamine to form the Weinreb amide is critical. Upon the addition of o-tolylmagnesium bromide, the magnesium ion coordinates to both the carbonyl oxygen and the methoxy oxygen, forming a highly stable five-membered cyclic chelate[2]. This tetrahedral intermediate remains intact at 0 °C, completely preventing the collapse into a reactive ketone in the presence of excess Grignard reagent. Only upon aqueous acidic workup does the intermediate collapse to yield the pure ketone[2].

Mechanism of chelation-controlled Grignard addition preventing over-alkylation.

-

Selective Amine Formation: Direct reductive amination of the highly hindered (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanone with ammonia often yields poor conversions and secondary amine byproducts. By intentionally forming the oxime[4], we create a stable, isolable intermediate. The subsequent reduction using Zinc dust in acetic acid selectively cleaves the N-O bond and reduces the C=N bond, ensuring 100% primary amine selectivity without over-alkylation[3][5].

Step-by-Step Experimental Protocols

Step 1: Amidation (Synthesis of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide)

-

Rationale: EDCI and HOBt are used to activate the carboxylic acid. HOBt suppresses the formation of the inactive N-acylurea byproduct by forming a highly reactive OBt ester intermediate[1].

-

Protocol: To a stirred solution of tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C, add EDCI (1.2 equiv), HOBt (1.2 equiv), and DIPEA (3.0 equiv). Stir for 15 minutes. Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv)[1]. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Nucleophilic Addition (Synthesis of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanone)

-

Protocol: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar) and cool to 0 °C. Dropwise add o-tolylmagnesium bromide (1.2 equiv, 1.0 M in THF) over 30 minutes[2]. Stir at 0 °C for 2 hours.

-

Workup: Carefully quench the reaction at 0 °C with cold 1M HCl (this breaks the magnesium chelate). Extract with EtOAc. Wash with brine, dry over MgSO₄, and concentrate.

Step 3: Oximation

-

Protocol: Dissolve the ketone (1.0 equiv) in a 4:1 mixture of EtOH:H₂O (0.2 M). Add hydroxylamine hydrochloride (2.0 equiv) and sodium acetate (2.5 equiv)[4]. Reflux the mixture for 4-6 hours.

-

Workup: Cool to room temperature, evaporate the majority of EtOH, and extract the aqueous residue with EtOAc. The oxime typically precipitates or can be isolated as a white solid after solvent removal.

Step 4: Reduction to Target Amine

-

Protocol: Dissolve the oxime (1.0 equiv) in glacial acetic acid (0.1 M). Gradually add Zinc dust (10.0 equiv) in portions at room temperature to control the exothermic reaction[5]. Once addition is complete, heat the mixture to 60 °C for 3 hours.

-

Workup: Filter the mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate, basify the residue with 2M NaOH (to pH > 10) to free the amine, and extract with DCM. Dry and concentrate to yield the primary amine[3].

Analytical Validation & Data Presentation

The protocol is designed to be self-validating at each stage. The transition from the UV-active ketone to the highly polar, ninhydrin-active primary amine serves as a definitive checkpoint for reaction completion.

Table 1: Quantitative Data and Analytical Checkpoints

| Intermediate / Product | Expected Yield | Physical State | Key Analytical Marker (¹H NMR / MS) |

| Weinreb Amide | 80–88% | Colorless Oil | δ ~3.70 (s, 3H, OMe), [M+H]⁺ 174.1 |

| Ketone | 75–85% | Pale Yellow Oil | δ ~2.35 (s, 3H, Ar-CH₃), [M+H]⁺ 205.1 |

| Oxime | 85–95% | White Solid | δ ~8.5–9.0 (br s, 1H, N-OH),[M+H]⁺ 220.1 |

| Target Amine | 70–80% | Viscous Oil | δ ~1.8–2.0 (br s, 2H, NH₂), [M+H]⁺ 206.2 |

Sources

Whitepaper: Physicochemical Profiling and Synthesis of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine

Executive Summary

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine (CAS: 1343470-62-1) is a highly specialized primary amine building block utilized extensively in medicinal chemistry, particularly in the development of Central Nervous System (CNS) therapeutics[1]. The molecular architecture—combining a moderately polar tetrahydropyran (THP) ring with a sterically hindered ortho-tolyl group—provides a unique physicochemical profile. This scaffold is frequently integrated into dual-target ligands, such as Dopamine D3 (D3R) and μ-Opioid (MOR) receptor modulators, where balancing lipophilicity and target selectivity is critical for blood-brain barrier (BBB) penetration and efficacy[2].

Physicochemical Profiling & CNS-MPO

For CNS-active compounds, achieving a high Central Nervous System Multiparameter Optimization (CNS-MPO) score is essential to ensure passive BBB diffusion while minimizing off-target toxicity[2]. The structural parameters of the (tetrahydro-2H-pyran-4-yl)(aryl)methanamine scaffold align perfectly with these requirements[3].

| Property | Value | Pharmacological Implication |

| Chemical Formula | C13H19NO | Optimal size for small-molecule drug design. |

| Molecular Weight | 205.30 g/mol | Well below the 400 Da threshold for ideal CNS penetration. |

| XLogP3 (Lipophilicity) | ~1.7 | Balances aqueous solubility with lipid membrane permeability. |

| Topological Polar Surface Area | 35.3 Ų | < 90 Ų is required for BBB crossing; 35.3 Ų is highly optimal. |

| Hydrogen Bond Donors | 1 (Primary Amine) | Minimizes desolvation energy penalties during membrane transit. |

| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | Facilitates target receptor anchoring (e.g., GPCR aspartate residues). |

| Rotatable Bonds | 3 | Low entropic penalty upon binding to target receptors. |

Structural & Mechanistic Analysis

The biological utility of this compound is driven by its conformational rigidity. The THP ring predominantly adopts a stable chair conformation, orienting the bulky ortho-tolyl and aminomethyl substituents equatorially to minimize 1,3-diaxial steric clashes. Furthermore, the methyl group at the ortho position of the phenyl ring restricts the free rotation of the aryl-carbon bond. This atropisomerism-like steric hindrance locks the molecule into a specific bioactive conformation, a highly desirable trait when targeting specific G-Protein Coupled Receptors (GPCRs), as it reduces the entropic penalty upon receptor binding and increases subtype selectivity.

Synthesis Workflow & Self-Validating Protocols

To ensure high yield and prevent the formation of side products, the synthesis of (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine is executed via a highly controlled, three-step linear sequence: Weinreb amidation, Grignard addition, and reductive amination.

Step 1: Weinreb Amide Formation

-

Causality & Rationale: Direct addition of Grignard reagents to standard esters or acid chlorides typically results in over-addition, yielding unwanted tertiary alcohols. Converting the starting carboxylic acid into an N-methoxy-N-methylamide (Weinreb amide) prevents this[4].

-

Protocol:

-

Dissolve tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at 0 °C to activate the acid. Stir for 1 hour.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq).

-

Stir at room temperature (RT) for 12 hours.

-

Validation: Quench with 1N HCl, extract with DCM, and wash with brine. The resulting Weinreb amide should show >95% purity by LC-MS before proceeding.

-

Step 2: Grignard Addition (Ketone Synthesis)

-

Causality & Rationale: When the ortho-tolylmagnesium bromide attacks the Weinreb amide, the methoxy oxygen coordinates with the magnesium ion, forming a highly stable 5-membered cyclic tetrahedral intermediate. This chelate is stable at 0 °C and strictly prevents a second nucleophilic attack[4]. The desired ketone is only released during the acidic aqueous workup.

-

Protocol:

-

Dissolve the Weinreb amide in anhydrous THF under an inert argon atmosphere and cool to 0 °C.

-

Dropwise add ortho-tolylmagnesium bromide (1.2 eq, 1M in THF) over 30 minutes.

-

Stir for 2 hours at 0 °C.

-

Validation: Carefully quench the reaction with cold saturated aqueous NH₄Cl. Extract with ethyl acetate. The collapse of the tetrahedral intermediate yields (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanone.

-

Step 3: Reductive Amination

-

Causality & Rationale: Converting the ketone to a primary amine requires an ammonia source and a selective reducing agent. Ammonium acetate provides both the nitrogen source and a mildly acidic environment (pH ~5) to form the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because the electron-withdrawing acetate ligands reduce its hydride-donating capacity. Consequently, NaBH(OAc)₃ is unreactive toward the starting ketone but readily reduces the more electrophilic iminium intermediate, ensuring a clean conversion[5].

-

Protocol:

-

Dissolve the ketone intermediate (1.0 eq) in 1,2-dichloroethane (DCE).

-

Add ammonium acetate (NH₄OAc, 10.0 eq) and stir for 30 minutes at RT to promote imine formation.

-

Add NaBH(OAc)₃ (1.5 eq) portion-wise.

-

Stir the suspension at RT for 24 hours.

-

Validation: Quench with 1N NaOH to break down boron complexes. Extract with DCM, dry over Na₂SO₄, and purify via reverse-phase HPLC to isolate the pure (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine.

-

Process Visualization

Fig 1: Synthesis and validation workflow for (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met:

-

LC-MS (ESI+): The mass spectrum must display a dominant [M+H]⁺ molecular ion peak at m/z 206.1.

-

¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include a sharp singlet at ~2.3 ppm integrating to 3H (ortho-methyl group), a multiplet at 7.1–7.3 ppm integrating to 4H (aromatic protons), and the characteristic multiplets of the THP ring protons between 1.5 and 4.0 ppm.

Sources

- 1. 1343470-62-1 | (Tetrahydro-2h-pyran-4-yl)(o-tolyl)methanamine - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]

- 2. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine | C13H19NO | CID 18524015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine: A Comprehensive Technical Guide

Introduction & Structural Deconstruction

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine (CAS No. 1343470-62-1)[1] is a complex, multifunctional building block frequently utilized in medicinal chemistry and drug discovery. With a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol [1], its architecture presents unique spectroscopic challenges and opportunities.

To accurately characterize this molecule, we must deconstruct it into its three interacting domains:

-

The Tetrahydro-2H-pyran (THP) Ring: A polar, saturated oxygen heterocycle that adopts a chair conformation, introducing anisotropic effects.

-

The ortho-Tolyl Group: A lipophilic aromatic system where the ortho-methyl substituent restricts bond rotation, inducing steric hindrance.

-

The Methanamine Core: A chiral benzylic center linking the THP ring and the o-tolyl group. Because this carbon is attached to four distinct groups (H, NH₂, THP, o-tolyl), the molecule is chiral. This chirality breaks the symmetry of the prochiral THP ring, rendering its protons diastereotopic—a critical factor for NMR interpretation.

This guide synthesizes predictive modeling and empirical principles to establish a self-validating framework for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in ¹H NMR Chemical Shifts

The ¹H NMR spectrum of this compound is defined by the interplay of electronegativity, conformation, and chirality.

-

Diastereotopic Complexity: Because the methanamine carbon is a chiral center, the equatorial and axial protons on the THP ring (C3/C5 and C2/C6) are diastereotopic. They will not appear as simple first-order multiplets but rather as complex, overlapping signals.

-

Anisotropic Deshielding: The oxygen atom in the THP ring strongly deshields the adjacent C2 and C6 protons. Due to the antiperiplanar arrangement of the axial C-H bonds relative to the oxygen lone pairs, the axial protons resonate upfield (~3.35 ppm) compared to the equatorial protons (~3.95 ppm)[2].

-

Steric Confinement: The ortho-methyl group (sharp singlet at ~2.40 ppm) restricts the rotation of the aromatic ring, which can cause subtle line broadening in the benzylic methine proton (~4.20 ppm) due to conformer interconversion on the NMR timescale[2].

Quantitative NMR Data Summaries

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

| Proton Environment | Predicted Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| -NH₂ | 1.50 – 1.80 | br s | 2H | Primary amine (exchangeable) |

| Ar-CH₃ | 2.35 – 2.45 | s | 3H | o-Tolyl methyl group[2] |

| THP C3, C5 (ax) | 1.30 – 1.50 | m | 2H | Diastereotopic axial aliphatic protons |

| THP C3, C5 (eq) | 1.60 – 1.80 | m | 2H | Diastereotopic equatorial aliphatic protons |

| THP C4 | 1.90 – 2.10 | m | 1H | Aliphatic methine |

| THP C2, C6 (ax) | 3.30 – 3.45 | td | 2H | Oxygen-adjacent axial protons[2] |

| THP C2, C6 (eq) | 3.90 – 4.05 | dd | 2H | Oxygen-adjacent equatorial protons[2] |

| CH (amine) | 4.10 – 4.30 | d | 1H | Benzylic methine linked to amine |

| Ar-H | 7.10 – 7.50 | m | 4H | o-Tolyl aromatic protons[2] |

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

| Carbon Environment | Predicted Shift (ppm) | Structural Assignment |

| Ar-CH₃ | 19.0 – 20.0 | o-Tolyl methyl carbon[2] |

| THP C3, C5 | 29.5 – 33.5 | Aliphatic methylenes[2] |

| THP C4 | 37.0 – 42.0 | Aliphatic methine[2] |

| CH (amine) | 55.0 – 58.0 | Benzylic methine[3] |

| THP C2, C6 | 67.5 – 68.5 | Oxygen-adjacent methylenes[2] |

| Ar-C (CH) | 125.5 – 130.5 | Aromatic methines[2] |

| Ar-C (Quaternary) | 135.0 – 144.0 | Aromatic ipso and ortho carbons[2] |

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups. We mandate the use of Attenuated Total Reflectance (ATR) over traditional KBr pelleting. Causality: KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch at 3300–3400 cm⁻¹ that perfectly masks the diagnostic N-H stretches of the primary amine. ATR-FTIR eliminates this artifact.

Table 3: Key IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3380 & 3310 | Medium | N-H Stretch (Asym & Sym) | Primary Amine (-NH₂) |

| 3050 | Weak | C-H Stretch (sp²) | Aromatic Ring |

| 2850 – 2950 | Strong | C-H Stretch (sp³) | THP Ring & Methyl Group |

| 1610 | Medium | N-H Bend (Scissoring) | Primary Amine |

| 1080 – 1100 | Strong | C-O-C Stretch (Asym) | THP Ether Linkage |

| 750 | Strong | C-H Out-of-Plane Bend | ortho-Disubstituted Benzene |

Mass Spectrometry and Fragmentation Dynamics

Under Electrospray Ionization (ESI) in positive mode, the basic primary amine is readily protonated, yielding a robust [M+H]⁺ ion at m/z 206.1 .

Upon Collision-Induced Dissociation (CID) in an MS/MS experiment, the fragmentation is governed by the stability of the resulting carbocations. The most labile bonds are those adjacent to the amine (α-cleavage)[4].

-

Pathway A (Dominant): Cleavage of the THP group yields an o-tolyl-methaniminium cation (m/z 120.1). This is the dominant pathway because the aromatic ring provides extensive resonance stabilization to the adjacent positive charge.

-

Pathway B (Minor): Cleavage of the o-tolyl group yields a THP-methaniminium cation (m/z 114.1). While stabilized by the nitrogen lone pair, it lacks the extended aromatic conjugation of Pathway A[4].

Caption: ESI-MS/MS fragmentation pathways for the [M+H]⁺ ion of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical workflow must be a self-validating system. Relying on a single technique can lead to misinterpretation, especially given the diastereotopic complexity of the THP ring.

Caption: Orthogonal spectroscopic workflow for self-validating structural confirmation.

Protocol 1: NMR Acquisition and 2D Validation

-

Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

1D Acquisition: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K.

-

Self-Validation (HSQC): Because the THP ring protons (1.2–2.0 ppm) will overlap heavily due to diastereotopic splitting, a 1D spectrum is insufficient to prove purity. Run a 2D ¹H-¹³C HSQC experiment.

-

Causality: HSQC will correlate the overlapping proton multiplets to their specific parent carbons (C3/C5 at ~30 ppm; C4 at ~40 ppm), definitively proving that the complex splitting pattern is an inherent chiral property of the molecule, not a chemical impurity.

-

Protocol 2: ATR-FTIR Acquisition

-

Background Subtraction: Clean the diamond ATR crystal with isopropanol. Perform a background scan (32 scans) to subtract atmospheric CO₂ and H₂O.

-

Sample Application: Apply 1–2 mg of the neat solid directly onto the crystal. Apply the pressure anvil to ensure uniform contact.

-

Acquisition & Validation: Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Validation Checkpoint: Verify the presence of a distinct doublet at 3380/3310 cm⁻¹. If a broad, singular hump is observed, the sample has absorbed moisture and must be dried under high vacuum before re-analysis.

-

Protocol 3: HRMS (ESI-TOF) Acquisition

-

Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid (to facilitate protonation).

-

Acquisition: Inject 1 µL into the ESI-TOF system operating in positive ion mode.

-

Self-Validation (Isotope Matching): Extract the exact mass for the[M+H]⁺ peak.

-

Validation Checkpoint: The observed mass must be within 5 ppm of the theoretical mass (206.1545 Da). Furthermore, the M+1 (due to ¹³C) and M+2 (due to ¹⁸O) isotopic peaks must align perfectly with the theoretical isotopic distribution for C₁₃H₂₀NO⁺.

-

References

-

MacMillan, D. W. C., et al. "Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling". Princeton University Supplementary Information. Available at:[Link]

-

Beilstein Journal of Organic Chemistry. "Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols". Beilstein Journals. Available at: [Link]

Sources

1H NMR spectrum of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine

Structural Elucidation and 1 H NMR Spectral Analysis of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern medicinal chemistry, primary amine building blocks featuring both aromatic and saturated heterocyclic motifs are highly valued for their ability to modulate lipophilicity and target-binding affinity. (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine (CAS: 2060046-67-3) is a prime example of such a scaffold[1]. Structurally, it comprises three distinct domains: an o-tolyl group, a central chiral methanamine core, and a tetrahydropyran (THP) ring.

This technical guide provides a rigorous framework for the structural elucidation of this molecule using 1 H Nuclear Magnetic Resonance (NMR) spectroscopy. By deconstructing the molecule into its fundamental stereoelectronic domains, we will explain the causality behind its chemical shifts, multiplicity patterns, and the complex diastereotopic effects induced by its chiral center.

Structural Deconstruction & Mechanistic Insights

To accurately interpret the 1 H NMR spectrum of this compound, we must analyze the magnetic environment of each structural domain. The chemical shifts ( δ ) are dictated by local electronegativity, magnetic anisotropy, and conformational dynamics.

Domain A: The o-Tolyl Group

The o-tolyl moiety consists of a disubstituted benzene ring and a benzylic methyl group.

-

Aromatic Protons (Ar-H): The four aromatic protons reside in the highly deshielding region of the aromatic ring current, typically resonating as a complex multiplet between 7.10 and 7.50 ppm . The complexity arises from overlapping ortho ( 3J≈7−8 Hz) and meta ( 4J≈1−2 Hz) couplings.

-

Benzylic Methyl (Ar-CH 3 ): Attached directly to the sp 2 -hybridized aromatic ring, this methyl group experiences mild anisotropic deshielding, shifting it downfield from a standard alkane to a sharp, distinct singlet at approximately 2.35 ppm .

Domain B: The Chiral Methanamine Core

The central carbon (CH-NH 2 ) is the stereogenic center of the molecule, bridging the aromatic and THP systems.

-

Benzylic Methine (CH-NH 2 ): This proton is heavily deshielded by the adjacent aromatic ring and the electronegative nitrogen atom, placing it in the 3.85–4.05 ppm range. Because it is coupled to the single C4-H proton of the adjacent THP ring, it appears as a doublet ( 3J≈7.0 Hz, assuming free rotation averages the Karplus dihedral angles).

-

Amine Protons (-NH 2 ): These exchangeable protons typically appear as a broad singlet around 1.40–1.80 ppm . Their exact shift and line width are highly dependent on solvent hydrogen-bonding, concentration, and temperature.

Domain C: The Tetrahydro-2H-pyran-4-yl (THP) Ring

The THP ring introduces significant stereoelectronic complexity due to its chair conformation[2].

-

Oxygen Deshielding (C2/C6): The protons adjacent to the oxygen atom are strongly deshielded. Furthermore, they split into distinct axial and equatorial signals. The equatorial protons ( Heq ) are roughly coplanar with the adjacent C-C bonds, experiencing further deshielding (

3.95 ppm , ddd), while the axial protons ( Hax ) are relatively shielded (3.35 ppm , td). -

Aliphatic Region (C3/C5): The protons at positions 3 and 5 are further from the oxygen and resonate upfield (1.25–1.65 ppm), again splitting into distinct axial and equatorial multiplets.

-

Diastereotopicity: Critical Insight: Because the adjacent methanamine carbon is chiral, the molecule lacks an internal plane of symmetry. Consequently, the C2 and C6 positions (as well as C3 and C5) are technically diastereotopic . Even if rapid bond rotation occurs, the two halves of the THP ring reside in inherently different magnetic environments. At high field strengths (e.g., 600 MHz), this manifests as complex, second-order multiplet structures rather than simple first-order splitting.

Quantitative Data Summary

The following table synthesizes the expected 1 H NMR spectral data for (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine in CDCl 3 .

| Domain | Proton Type | Expected Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |

| o-Tolyl | Ar-H | 7.10 – 7.50 | m | 4H | Complex |

| o-Tolyl | Ar-CH 3 | 2.30 – 2.40 | s | 3H | - |

| Methanamine | CH-NH 2 | 3.85 – 4.05 | d | 1H | ≈ 7.0 (with THP C4-H) |

| THP Ring | C2/C6-H ( eq ) | 3.90 – 4.05 | ddd | 2H | ≈ 11.0 (gem), 4.0, 2.0 |

| THP Ring | C2/C6-H ( ax ) | 3.30 – 3.45 | td | 2H | ≈ 11.0 (gem/ax-ax), 2.5 |

| THP Ring | C4-H | 1.80 – 2.00 | m | 1H | Complex |

| Methanamine | -NH 2 | 1.40 – 1.80 | br s | 2H | - (Exchangeable) |

| THP Ring | C3/C5-H ( eq ) | 1.50 – 1.65 | m | 2H | Complex |

| THP Ring | C3/C5-H ( ax ) | 1.25 – 1.45 | m | 2H | Complex |

Experimental Protocol: High-Fidelity Acquisition & Validation

To ensure scientific integrity, the acquisition of the NMR spectrum must follow a self-validating methodology. The following protocol guarantees high resolution and unambiguous assignment of exchangeable protons.

Step-by-Step Methodology:

Phase 1: Sample Preparation

-

Weighing: Accurately weigh 15–20 mg of the analyte into a clean glass vial.

-

Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

-

Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Causality note: Ensure the solvent column height is exactly 4–5 cm; variations in height disrupt magnetic field homogeneity, leading to poor shimming and broadened peaks.

Phase 2: Spectrometer Acquisition 4. Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock to the deuterium signal of CDCl 3 and perform rigorous shimming (Z1-Z4 gradients) to achieve a TMS line width of < 1.0 Hz. 5. Pulse Sequence: Acquire the 1D 1 H spectrum using a standard 90° pulse sequence (e.g., zg30). 6. Relaxation Delay: Set the relaxation delay (D1) to a minimum of 2.0 seconds. Causality note: This ensures complete longitudinal relaxation ( T1 ) of all protons, particularly the quaternary and slow-relaxing methyl protons, guaranteeing accurate quantitative integration. Accumulate 16 to 32 scans.

Phase 3: Self-Validating D 2 O Exchange 7. Deuteration: To unambiguously confirm the assignment of the primary amine (-NH 2 ) protons, add 1–2 drops of Deuterium Oxide (D 2 O) directly into the NMR tube. 8. Equilibration: Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange (R-NH 2 → R-ND 2 ). 9. Re-acquisition: Re-acquire the 1 H NMR spectrum under identical parameters. The broad singlet at ~1.50 ppm will completely disappear, validating its assignment as the amine group, while a new HDO peak will emerge at ~4.79 ppm.

Data Interpretation Workflow

The logical progression from sample preparation to final structural confirmation is mapped below. This workflow ensures that overlapping signals (such as the CH-NH 2 proton and the equatorial THP C2/C6 protons around 3.90–4.05 ppm) are systematically deconvoluted.

Caption: Workflow for the acquisition, assignment, and validation of the 1H NMR spectrum.

IUPAC name for C13H19NO with o-tolyl and tetrahydropyran

An in-depth technical analysis of the molecular space defined by the formula C₁₃H₁₉NO , specifically focusing on architectures incorporating both an o-tolyl (2-methylphenyl) and a tetrahydropyran (oxane) moiety.

Executive Summary: The C₁₃H₁₉NO Scaffold

In modern drug discovery, spirocyclic and geminally substituted saturated heterocycles serve as critical pharmacophores, often utilized to enhance metabolic stability and dictate rigid 3D vector trajectories for target binding. The molecular formula C₁₃H₁₉NO (Exact Mass: 205.1467 Da), when constrained to contain an o-tolyl group and a tetrahydropyran ring, yields two primary regioisomers of significant interest to medicinal chemists.

As an Application Scientist, I approach this scaffold not just as a static structure, but as a synthetic challenge requiring precise regiocontrol. This guide deconstructs the structural elucidation, IUPAC nomenclature, and field-proven synthetic methodologies for these isomers, providing a self-validating protocol for their preparation.

Structural Elucidation & IUPAC Nomenclature

The assembly of an o-tolyl group (C₇H₇), a tetrahydropyran ring (C₅H₉O), and a methanamine core (CH₄N) satisfies the C₁₃H₁₉NO formula. Depending on the connectivity at the central aliphatic carbon, two distinct chemical entities emerge:

-

Isomer A (Geminal Substitution): The methanamine group and the o-tolyl group are both attached to the C4 position of the oxane ring.

-

IUPAC Name: [4-(2-methylphenyl)oxan-4-yl]methanamine

-

Common Name: [4-(o-tolyl)tetrahydro-2H-pyran-4-yl]methanamine

-

CAS RN: 1083300-56-4 [1]

-

-

Isomer B (Linked Substitution): The methanamine carbon serves as a bridge between the C4 position of the oxane ring and the o-tolyl group.

-

IUPAC Name: 1-(2-methylphenyl)-1-(oxan-4-yl)methanamine

-

Common Name: (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine

-

CAS RN: 1343470-62-1 [2]

-

Isomer A is particularly valuable as a conformationally restricted building block analogous to the piperidine core found in meperidine-like analgesics, and will be the primary focus of our synthetic protocol.

Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for downstream purification and formulation. The data below summarizes the computed metrics for [4-(2-methylphenyl)oxan-4-yl]methanamine.

| Property | Value | Causality / Implication in Drug Design |

| Molecular Weight | 205.30 g/mol | Highly ligand-efficient; leaves ample "molecular weight budget" (<500 Da) for further derivatization. |

| Exact Mass | 205.1467 Da | Crucial for HRMS (ESI+) validation; target [M+H]⁺ is 206.1539. |

| Topological Polar Surface Area (tPSA) | 35.3 Ų | Excellent passive membrane permeability; highly likely to cross the Blood-Brain Barrier (BBB). |

| XLogP3 | ~1.7 | Optimal lipophilicity for oral bioavailability without excessive non-specific protein binding. |

| Hydrogen Bond Donors | 1 (-NH₂) | Primary amine offers a versatile synthetic handle for amide coupling or reductive amination. |

| Hydrogen Bond Acceptors | 2 (N, O) | The oxane oxygen and amine nitrogen serve as key interaction points for kinase or GPCR binding pockets. |

Synthetic Methodology: A Self-Validating Protocol

To synthesize [4-(2-methylphenyl)oxan-4-yl]methanamine (Isomer A), we employ a highly reliable two-step sequence: a double alkylation followed by a strong hydride reduction.

Mechanistic Rationale

We begin with 2-(o-tolyl)acetonitrile. The benzylic protons adjacent to the electron-withdrawing nitrile group are sufficiently acidic (pKa ~21 in DMSO) to be deprotonated by Sodium Hydride (NaH). We use bis(2-chloroethyl) ether as the electrophile. The double Sₙ2 alkylation forms the tetrahydropyran ring in a single pot. Subsequently, the sterically hindered quaternary nitrile requires a powerful reducing agent; Lithium Aluminum Hydride (LiAlH₄) is selected over catalytic hydrogenation (e.g., Pd/C, H₂) to prevent unwanted hydrogenolysis of the benzylic C-N bond and to overcome the severe steric shielding at the C4 position.

Step-by-Step Protocol

Step 1: Double Alkylation (Cyclization)

-

Preparation: Charge a flame-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 2.5 eq). Wash with anhydrous hexanes to remove the oil, then suspend in anhydrous DMF (0.5 M).

-

Deprotonation: Cool the suspension to 0 °C. Add a solution of 2-(o-tolyl)acetonitrile (1.0 eq) in DMF dropwise. Stir for 30 minutes until H₂ evolution ceases, ensuring complete formation of the benzylic anion.

-

Cyclization: Add bis(2-chloroethyl) ether (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature, then heat to 60 °C for 12 hours.

-

Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with water and brine to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield 4-(2-methylphenyl)oxan-4-carbonitrile.

Step 2: Nitrile Reduction

-

Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF (0.2 M) at 0 °C under argon.

-

Reduction: Dissolve the intermediate nitrile (1.0 eq) in THF and add dropwise to the LiAlH₄ suspension. Once addition is complete, affix a reflux condenser and heat to 65 °C for 4 hours. The thermal energy is required to drive the reduction of the sterically encumbered nitrile.

-

Fieser Workup (Critical Safety Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add: x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Stir vigorously for 30 minutes until a granular white precipitate (lithium aluminate salts) forms.

-

Isolation: Filter the suspension through a pad of Celite, washing thoroughly with THF. Concentrate the filtrate to yield the crude primary amine, [4-(2-methylphenyl)oxan-4-yl]methanamine.

Synthetic Pathway Visualization

Figure 1: Two-step synthetic workflow for the preparation of [4-(2-methylphenyl)oxan-4-yl]methanamine.

Analytical Validation Workflow

To guarantee structural integrity and differentiate Isomer A from Isomer B, a rigorous analytical workflow must be executed. Relying solely on mass spectrometry is insufficient, as both isomers share the exact mass.

Figure 2: Sequential analytical workflow for verifying the regiochemistry of the C13H19NO scaffold.

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the diagnostic singlet of the o-tolyl methyl group at ~2.3-2.4 ppm. The isolated methylene protons of the methanamine group (-CH₂-NH₂) will appear as a sharp singlet integrating to 2H around 2.7-2.9 ppm, confirming they are attached to a quaternary carbon (C4 of the oxane ring) lacking adjacent protons.

-

¹³C NMR (CDCl₃): The presence of a quaternary aliphatic carbon signal (~40-45 ppm) is the definitive proof of Isomer A (geminal substitution). If Isomer B were present, this carbon would be a methine (CH) and shift accordingly.

References

-

NextSDS Database. "[4-(2-methylphenyl)oxan-4-yl]methanamine — Chemical Substance Information". CAS Number: 1083300-56-4. Available at: [Link]

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of o-Tolyl-methanamine Derivatives as Monoamine Reuptake Inhibitors

Executive Summary

The o-tolyl-methanamine scaffold represents a privileged structural motif in medicinal chemistry, primarily due to its foundational role in compounds that modulate monoaminergic systems. As analogs of key neurotransmitters, these derivatives are prime candidates for development as monoamine reuptake inhibitors, targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Dysregulation of these transporters is implicated in a host of neuropsychiatric disorders, making them critical therapeutic targets.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the interaction of o-tolyl-methanamine compounds with these transporters. By dissecting the influence of specific structural modifications on potency and selectivity, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for the rational design of novel central nervous system (CNS) agents.

Part 1: The o-Tolyl-methanamine Scaffold: Foundational Principles

The Monoamine Hypothesis and Therapeutic Targeting

The monoamine hypothesis posits that imbalances in neurotransmitters like dopamine, norepinephrine, and serotonin are underlying causes of various psychiatric conditions, including depression and anxiety disorders.[2] Monoamine transporters (DAT, NET, and SERT) are integral membrane proteins that terminate synaptic transmission by re-capturing these neurotransmitters from the synaptic cleft into the presynaptic neuron. Inhibiting this reuptake process increases the extracellular concentration of monoamines, enhancing neurotransmission.[1] The o-tolyl-methanamine core structure is a bioisostere of endogenous monoamines, making it an ideal starting point for designing transporter inhibitors.

Strategic Importance of the ortho-Methyl Group

The defining feature of the o-tolyl-methanamine scaffold is the methyl group at the ortho position of the phenyl ring. Unlike its meta or para isomers, the ortho substitution imparts distinct steric and electronic properties. This steric hindrance can enforce a specific rotameric conformation of the phenyl ring relative to the methanamine side chain, which can be critical for achieving a precise fit within the binding pocket of a biological target. This conformational constraint is a key tool in drug design for enhancing selectivity and potency.

Part 2: Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of o-tolyl-methanamine derivatives can be systematically modulated by making precise chemical modifications at several key positions. Understanding the impact of these changes is the essence of SAR.

Key Points for Structural Modification

To build a coherent SAR model, we can define three primary regions of the molecule for chemical exploration: the aromatic 'A' ring, the benzylic carbon (Cα), and the terminal amine (N). Each region offers a unique opportunity to fine-tune the compound's pharmacological profile.

Caption: Key modification points on the o-tolyl-methanamine scaffold.

SAR Analysis of the Aromatic 'A' Ring

Substituents on the aromatic ring primarily influence the electronic environment and can introduce new points of interaction with the transporter binding site.

-

Position of Substitution: The position of additional substituents is critical. For instance, substitution at the para position (C4) often maintains or enhances activity, as this position is frequently solvent-exposed or can interact with a specific sub-pocket.

-

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens like Cl, F) or electron-donating groups (e.g., methoxy) can modulate the pKa of the amine and the overall electrostatic potential of the molecule. Quantitative structure-activity relationship (QSAR) studies on related scaffolds have shown that electron-withdrawing substituents can enhance binding affinity.[3][4] For example, a chloro or trifluoromethyl group at the C4 position can increase potency for DAT and NET.

SAR Analysis of the Methanamine Side-Chain

Modifications to the ethylamine side-chain have a profound impact on potency, selectivity, and pharmacokinetics.

-

Cα-Methylation: Introducing a methyl group at the alpha-carbon (adjacent to the phenyl ring) creates a chiral center and yields an amphetamine-like scaffold. This modification often increases potency, particularly for DAT and NET, and can enhance metabolic stability and CNS penetration. The stereochemistry is crucial, with the (S)-enantiomer typically being more active.

-

N-Alkylation: The degree of substitution on the terminal nitrogen is a key determinant of selectivity between the monoamine transporters.

-

Primary Amines (R³ = H): Often show a preference for NET.

-

Secondary Amines (R³ = CH₃): Typically exhibit the most potent and balanced activity across DAT, NET, and SERT. This is the classic "methanamine" structure.

-

Tertiary Amines (R³ = CH₃, CH₃): Generally leads to a significant decrease in potency, particularly at DAT and NET, possibly due to steric hindrance in the binding pocket.

-

Illustrative Quantitative SAR (QSAR) Data

To illustrate these principles, the following table presents hypothetical but mechanistically plausible data for a series of o-tolyl-methanamine analogs. The data represents the half-maximal inhibitory concentration (IC₅₀) in nanomolars (nM), where a lower value indicates higher potency.

| Compound ID | R¹ (A-Ring) | R² (Cα) | R³ (Amine) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity Profile |

| 1a (Core) | H | H | H | 250 | 90 | 850 | NET > DAT > SERT |

| 1b | H | H | CH₃ | 120 | 45 | 600 | NET > DAT > SERT |

| 1c | 4-Cl | H | CH₃ | 55 | 20 | 450 | NET > DAT > SERT |

| 1d | H | CH₃ | H | 95 | 30 | 700 | NET > DAT > SERT |

| 1e | H | (S)-CH₃ | CH₃ | 15 | 8 | 250 | NET/DAT Potent |

| 1f | H | (R)-CH₃ | CH₃ | 180 | 95 | 550 | Weakly Active |

| 1g | 4-Cl | (S)-CH₃ | CH₃ | 8 | 4 | 180 | Highly Potent NET/DAT |

| 1h | H | (S)-CH₃ | (CH₃)₂ | 450 | 220 | >1000 | Poor Potency |

This table contains illustrative data based on established SAR principles for monoamine reuptake inhibitors and does not represent experimentally verified results for this specific series.

Part 3: Experimental Design and Protocols

A robust SAR campaign relies on efficient synthesis and reliable biological evaluation. The protocols described herein are designed to be self-validating and serve as a template for researchers.

Synthetic Strategy: Reductive Amination

Causality: Reductive amination is the chosen synthetic route due to its high functional group tolerance, reliability, and versatility. It allows for the facile introduction of diversity at the terminal amine (R³) by simply varying the amine starting material. This one-pot or two-step process is highly efficient for generating a library of analogs for SAR studies.

Detailed Protocol: Synthesis of Analog 1c (N-Methyl-1-(4-chloro-2-methylphenyl)methanamine)

-

Imine Formation: To a solution of 4-chloro-2-methylbenzaldehyde (1.0 eq) in anhydrous methanol (0.5 M), add a 40% aqueous solution of methylamine (1.2 eq). Stir the reaction mixture at room temperature for 2 hours. Progress can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Stir for 30 minutes.

-

Extraction: Basify the aqueous solution to pH >12 with 6 M NaOH. Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.

Caption: Experimental workflow for the synthesis of an o-tolyl-methanamine analog.

Biological Assay: In Vitro Monoamine Transporter Inhibition Assay

Rationale: To validate the primary hypothesis, a direct measure of transporter inhibition is required. A cell-based assay using HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters provides a robust and high-throughput method to determine the IC₅₀ values for each compound.

-

Cell Culture: Plate HEK293-hDAT, HEK293-hNET, or HEK293-hSERT cells in 96-well plates and grow to 80-90% confluency.

-

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle control for 15 minutes at room temperature.

-

Substrate Addition: Add a mixture of a radiolabeled substrate (e.g., ³H-dopamine, ³H-norepinephrine, or ³H-serotonin) and a non-radiolabeled substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. The short incubation time ensures measurement of the initial uptake rate.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a scintillation cocktail.

-

Quantification: Measure the radioactivity in each well using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.

Part 4: From Data to Design: Building a Pharmacophore Model

The culmination of SAR data allows for the construction of a pharmacophore model—a three-dimensional representation of the essential structural features required for biological activity. This model serves as a predictive tool for designing new, more potent, and selective compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. PLS modelling of structure-activity relationships of catechol O-methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Safety, Hazard, and Handling Guide for (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine

Executive Summary

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine (CAS: 1343470-62-1) is a sterically hindered primary amine featuring both a lipophilic o-tolyl group and a tetrahydropyran moiety[1]. Widely utilized as a building block in pharmaceutical synthesis and medicinal chemistry, its structural features impart specific biological reactivities and physical hazards. This technical guide provides a rigorous, causality-driven framework for its safe handling, hazard mitigation, and emergency response, moving beyond basic safety data to explain the why behind each protocol.

Structural Activity Relationship (SAR) & Hazard Causality

Understanding the hazards of this compound requires deconstructing its molecular architecture:

-

Primary Amine Core (Lewis Base): The unshared electron pair on the nitrogen atom acts as a strong nucleophile and Lewis base. Upon contact with physiological moisture (e.g., sweat, tears, mucosal membranes), it rapidly deprotonates water, generating localized hydroxide (OH⁻) concentrations. This alkaline spike induces the saponification of epidermal lipids and the denaturation of structural proteins, culminating in severe chemical burns.

-

o-Tolyl Group (Lipophilicity Enhancer): Unlike simple aliphatic amines, the o-tolyl aromatic ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly bypass the stratum corneum, dragging the corrosive amine core deeper into the dermal layers and systemic circulation, drastically increasing acute dermal toxicity.

-

Tetrahydropyran Ring (Peroxide Potential): The cyclic ether linkage is susceptible to auto-oxidation upon prolonged exposure to ultraviolet light and atmospheric oxygen, potentially forming explosive hydroperoxides. Although sterically hindered compared to tetrahydrofuran (THF), long-term storage protocols must account for this reactivity.

Physicochemical Properties & Hazard Identification

The quantitative data and extrapolated Global Harmonized System (GHS) classifications are summarized below for laboratory risk assessment[1].

Table 1: Physicochemical Properties and GHS Classification

| Parameter | Value / Classification |

| Chemical Name | (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine |

| CAS Registry Number | 1343470-62-1 |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| Physical State | Viscous liquid / Low-melting solid |

| GHS Health Hazards | Skin Corr. 1B, Eye Dam. 1, Acute Tox. 4 (Oral/Dermal) |

| GHS Physical Hazards | Combustible; Potential peroxide former |

Toxicological Mechanisms & Biological Reactivity

The primary acute danger of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine is its rapid induction of tissue necrosis. The mechanism is not merely contact irritation, but a cascading biochemical degradation pathway driven by its lipophilic and basic properties.

Mechanistic pathway of dermal toxicity and tissue necrosis induced by lipophilic primary amines.

Experimental Handling Protocols: A Self-Validating System

To ensure trustworthiness and safety, experimental workflows must be self-validating—meaning the protocol itself contains built-in steps to verify its success and the absence of contamination. The following protocol is designed for the transfer and reaction setup of this amine, grounded in the[2].

Step-by-Step Methodology:

-

Environmental Preparation: Conduct all operations inside a certified chemical fume hood. Verify face velocity is between 80-120 fpm.

-

PPE Selection: Don chemical splash goggles, a flame-resistant lab coat, and heavy-duty butyl rubber gloves.

-

Causality Note: Standard nitrile gloves offer poor permeation resistance to highly lipophilic amines and will degrade rapidly upon contact, creating a false sense of security[2].

-

-

Inert Atmosphere Transfer: Purge the reaction vessel with Argon or Nitrogen.

-

Causality Note: Primary amines readily absorb atmospheric carbon dioxide to form insoluble carbamate salts, which degrades reagent purity and alters stoichiometry.

-

-

Dispensation: Use a gas-tight syringe for volumetric transfer. Wipe the syringe needle with a dry, lint-free tissue immediately after withdrawal to prevent dripping.

-

Validation (The Self-Validating Step): Post-transfer, swab the immediate work surface with a piece of moistened universal pH indicator paper. A color change to dark blue/purple indicates invisible aerosolized amine or micro-spills. If positive, proceed immediately to the spill mitigation workflow.

Emergency Response & Spill Mitigation Workflows

In the event of a spill, neutralization must be carefully controlled. Applying strong acids (e.g., Hydrochloric acid) directly to a primary amine will cause a violent, highly exothermic acid-base reaction, instantly vaporizing the amine and creating a severe, life-threatening inhalation hazard.

Step-by-step self-validating spill mitigation workflow for primary amine containment.

Spill Response Protocol:

-

Evacuate and Assess: Isolate the area. For spills >500 mL, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS).

-

Containment: Surround the spill with an inert, amphoteric absorbent (e.g., diatomaceous earth) or a weak solid acid like citric acid or sodium bisulfate.

-

Neutralization: Allow 5-10 minutes for the weak acid to slowly protonate the amine, forming a stable, non-volatile ammonium salt without excessive heat generation.

-

Verification: Touch wet pH paper to the absorbent mixture. It must read between pH 6-8. If it reads >8, apply additional citric acid.

-

Cleanup: Sweep the neutralized solid into a polyethylene hazardous waste container using non-sparking tools. Wash the fume hood surface with a dilute (5%) acetic acid solution to neutralize microscopic residues, followed by a final water rinse.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf.[Link]

Sources

Computational modeling of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine

Title: Computational Modeling and Pharmacophore Profiling of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine in Early-Stage Drug Discovery

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

In the landscape of rational drug design, identifying novel, highly tunable scaffolds is critical for overcoming the attrition rates associated with poor pharmacokinetics and lack of target specificity. (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine (CAS: 1343470-62-1)[1] represents a highly versatile building block that merges three distinct pharmacophoric features: a polar tetrahydropyran (THP) ring, a sterically restricted ortho-tolyl group, and a primary amine.

This whitepaper provides an in-depth technical guide on the computational modeling of this compound. Rather than relying on static structural observations, we detail a self-validating computational workflow—from quantum mechanical ligand preparation to molecular dynamics (MD)—explaining the strict causality behind each experimental choice to ensure robust, reproducible lead optimization.

Structural & Physicochemical Profiling

Before initiating any in silico screening, it is imperative to establish the baseline physicochemical properties of the ligand. The structural motif of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine is specifically engineered to balance lipophilicity with aqueous solubility, a critical factor in ADME-tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling[2].

Table 1: Physicochemical and Pharmacological Profile

| Property | Value | Computational / Pharmacological Significance |

| CAS Number | 1343470-62-1[1] | Unique identifier for compound sourcing and library registration. |

| Molecular Weight | 205.30 g/mol [1] | Excellent lead-like property (MW < 300), allowing room for structural elaboration. |

| Chemical Formula | C13H19NO[1] | Defines the exact atomic composition for QM parameterization. |

| LogP (Estimated) | ~2.1 | Optimal lipophilicity for CNS penetration and membrane permeability. |

| H-Bond Donors | 2 (from -NH2) | Critical for anchoring to target acidic residues via salt bridges. |

| H-Bond Acceptors | 2 (THP -O-, Amine -N-) | Facilitates interactions with backbone amides and structural waters. |

| Rotatable Bonds | 3 | Low flexibility minimizes the entropic penalty upon target binding. |

Pharmacophore Mapping & Target Rationale

Pharmacophore modeling identifies the essential "molecular key" required to unlock a specific "biological lock"[3]. In the absence of definitive structural data for a target receptor, pharmacophore mapping serves as the primary engine for ligand-based drug design[4].

The architecture of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine provides a unique spatial arrangement:

-

The Primary Amine: Acts as a strong hydrogen bond donor and carries a positive charge at physiological pH, making it an ideal anchor for G-Protein Coupled Receptors (GPCRs) or kinase hinge regions.

-

The THP Ring: Replaces traditional highly lipophilic cyclohexane rings. The embedded oxygen acts as a hydrogen bond acceptor, significantly improving the molecule's solvation free energy and reducing off-target hydrophobic trapping.

-

The o-Tolyl Group: The ortho-methyl substitution is not merely decorative; it creates a steric clash with the methanamine linker. This restricts the rotation around the C-C bond, pre-organizing the molecule into a specific bioactive conformation (atropisomerism-like behavior), which drastically lowers the entropic penalty upon binding.

Caption: Pharmacophore feature mapping of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine.

Computational Workflow & Experimental Protocols

To accurately evaluate this scaffold against putative targets, a rigorous, self-validating computational pipeline must be employed. Below are the step-by-step methodologies detailing both the how and the why of each phase.

Caption: Sequential computational workflow for evaluating the compound's binding affinity.

Protocol A: Ligand & Target Preparation

-

Step 1: Import the SMILES string into a molecular editor and assign protonation states at pH 7.4 ± 0.2 using a pKa predictor (e.g., Epik).

-

Causality: The primary amine has a pKa of ~9.5, meaning it will be >99% protonated (-NH3+) in biological systems. Failing to model this positive charge will result in missed critical salt-bridge interactions with acidic residues (e.g., Asp/Glu) in the target pocket.

-

-

Step 2: Perform Quantum Mechanical (QM) geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

-

Causality: The ortho-methyl group creates significant steric hindrance. Standard molecular mechanics (MM) force fields often incorrectly estimate this rotational barrier. QM optimization ensures the starting conformation represents the true global energy minimum.

-

-

Step 3 (Validation): Analyze the generated 3D conformers to ensure the THP ring is exclusively in its stable chair conformation, as the boat conformation is energetically penalized by >5 kcal/mol in reality.

Protocol B: High-Throughput Molecular Docking

-

Step 1: Prepare the target protein by removing non-essential water molecules, adding polar hydrogens, and assigning Gasteiger charges.

-

Step 2: Define the grid box parameters (center_x, center_y, center_z) to encompass the active site[5].

-

Causality: The grid box must be expansive enough to allow the bulky o-tolyl group to sample multiple vectors, yet constrained enough to prevent non-specific surface binding.

-

-

Step 3: Execute the docking simulation using AutoDock Vina[5] with an exhaustiveness parameter set to 16.

-

Step 4 (Validation): Self-Validating System Check. Before analyzing the novel compound, re-dock the native co-crystallized ligand of the target. The protocol is only deemed trustworthy if the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal structure is < 2.0 Å.

Protocol C: Molecular Dynamics (MD) Simulation

-

Step 1: Solvate the best-docked protein-ligand complex in a TIP3P water box and neutralize with Na+/Cl- ions.

-

Step 2: Parameterize the ligand using the General AMBER Force Field (GAFF) and calculate partial charges via the RESP method.

-

Step 3: Equilibrate the system using NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each.

-

Step 4: Run a 100 ns production MD simulation.

-

Causality: Docking only provides a static snapshot. MD is absolutely essential to evaluate whether the THP ring's oxygen maintains stable hydrogen bonds with the solvent over time, and whether the restricted rotation of the o-tolyl group induces favorable conformational adaptations in the binding pocket (induced fit).

-

-

Step 5 (Validation): Plot the RMSD of the ligand's heavy atoms over the 100 ns trajectory. A valid, stable binding mode must plateau within the first 20 ns and exhibit fluctuations of < 1.5 Å thereafter.

Conclusion

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine is a highly optimized scaffold that leverages steric restriction and precise heteroatom placement to maximize binding affinity while maintaining favorable ADME properties. By employing a rigorous, self-validating computational workflow that integrates QM optimization, validated molecular docking, and dynamic trajectory analysis, researchers can confidently utilize this building block to design highly potent and selective therapeutic agents.

References

-

Title: Pharmacophore modeling: advances and pitfalls Source: Frontiers in Drug Discovery URL: [Link]

-

Title: Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: Dove Medical Press URL: [Link]

-

Title: Pharmacophore Modeling in Drug Discovery and Development: An Overview Source: ResearchGate / Medicinal Chemistry URL: [Link]

-

Title: Virtual screening and molecular docking protocol Source: Bio-protocol URL: [Link]

Sources

- 1. 1343470-62-1 | (Tetrahydro-2h-pyran-4-yl)(o-tolyl)methanamine - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]

- 2. dovepress.com [dovepress.com]

- 3. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. bio-protocol.org [bio-protocol.org]

Unlocking the Pharmacological Potential of Pyran-Based Scaffolds: A Comprehensive Guide to Therapeutic Targets and Validation Protocols

Executive Summary

In the continuous pursuit of novel therapeutics, privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—are invaluable. The pyran ring, a six-membered oxygen-containing heterocycle, represents one of the most versatile and pharmacologically active structural motifs in medicinal chemistry[1]. Ubiquitous in natural products such as flavonoids, coumarins, and xanthones, pyran derivatives have evolved into highly tunable synthetic platforms[2]. This technical whitepaper explores the mechanistic causality behind pyran-based compounds, detailing their interactions with critical therapeutic targets across oncology, neurology, and infectious diseases. Furthermore, it provides self-validating experimental protocols designed to ensure rigorous empirical evaluation during early-stage drug discovery.

Mechanistic Grounding: The Chemistry of Target Engagement

The inherent bioactivity of pyran derivatives is not coincidental; it is deeply rooted in their physicochemical properties. The oxygen heteroatom within the pyran ring acts as a potent hydrogen-bond acceptor, significantly enhancing molecular interactions with biological targets such as kinase hinge regions and enzymatic active sites[3].

Furthermore, the non-aromatic nature of 4H-pyran and 2H-pyran allows for the introduction of sp3-hybridized carbons. This enables the synthesis of complex, three-dimensional architectures (e.g., spiro-fusions) that can precisely occupy deep, hydrophobic protein binding pockets while maintaining favorable aqueous solubility and metabolic stability[4][5].

Core Therapeutic Targets and Signaling Pathways

Oncology: Kinase Inhibition and DNA Disruption

Pyran derivatives exhibit multifaceted anticancer activities by intercepting critical oncogenic signaling cascades and disrupting DNA integrity[6].

-

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is pivotal for the G1/S phase cell cycle transition. Substituted 4H-pyran derivatives act as ATP-competitive inhibitors of CDK2. The oxygen atom anchors the molecule via hydrogen bonding to the kinase hinge region, while the tunable 4H-position projects hydrophobic functional groups into the specificity pocket, inducing cell cycle arrest and apoptosis in colorectal cancer models[7].

-

PI3K/Akt/mTOR Pathway: Specific pyrone derivatives (such as BHP) disrupt the KRAS-Raf-1 interaction. By blocking this upstream signaling node, these compounds suppress downstream Akt phosphorylation and mTOR activity, effectively halting proliferation in breast cancer and glioma stem-like cells[6].

-

Topoisomerase Inhibition: Benzene-fused pyrans stabilize the Topo I-DNA cleavage complex, resulting in DNA double-strand breaks. This damage is detectable via the accumulation of γ-H2AX foci, ultimately triggering apoptotic cell death[4][6].

Caption: Oncogenic signaling pathway inhibition by pyran derivatives.

Neurology: Neurotransmitter Transporters and Cholinesterases

In the realm of neurodegenerative and psychiatric disorders, the pyran scaffold offers remarkable target selectivity and blood-brain barrier (BBB) permeability.

-

Triple Reuptake Inhibitors (TRIs): Tri-substituted pyran derivatives (e.g., D-161) have been engineered as potent TRIs, blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The cis-3,6-disubstituted pyran template provides a unique spatial orientation that mimics traditional piperidine-based antidepressants while offering superior metabolic stability[8].

-

Alzheimer's Disease (AD): Pyran-based xanthone hybrids act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). By targeting the peripheral anionic site of AChE, these compounds simultaneously prevent amyloid-beta (Aβ) aggregation and scavenge reactive oxygen species (ROS)[2].

Infectious Diseases: Antimicrobial and Antibiofilm Action

The rise of multidrug-resistant (MDR) pathogens necessitates novel chemotypes that bypass traditional resistance mechanisms.

-

DNA Gyrase and Cell Wall Synthesis: Fused pyrano[2,3-c]pyrazoles and benzochromenes target bacterial DNA gyrase and 14α-demethylase, exerting potent bactericidal effects against MRSA and Streptococcus pneumoniae[9][10].

-

Biofilm Disruption: Novel spiro-4H-pyran derivatives not only inhibit planktonic bacterial growth but also completely disrupt pre-formed biofilms. The spiro-fusion introduces a rigid, non-planar geometry that effectively penetrates and destabilizes the extracellular polymeric substance (EPS) matrix[5].

Quantitative Data Summary

To contextualize the pharmacological potency of these compounds, the following table summarizes the biological activity metrics of representative pyran derivatives against their respective targets.

| Compound Class / Derivative | Target / Cell Line | Biological Activity (IC50 / MIC) | Mechanism / Effect | Reference |

| Xanthone-alkylbenzylamine hybrid | AChE / BuChE | IC50 = 0.85 mM / 0.59 mM | Dual cholinesterase inhibition | [2] |

| α-pyrone derivative (BHP) | Breast Cancer / GSCs | IC50 = 10 µM / 5 µM | PI3K/Akt/mTOR pathway disruption | [6] |

| Tri-substituted pyran (D-161) | SERT / NET / DAT | High affinity (Comparable to SSRIs) | Triple monoamine reuptake inhibition | [8] |

| Fused pyran derivative (14b) | A549 (Lung Cancer) | IC50 = 0.23 µM | DNA double-strand breaks / Apoptosis | [4] |

| Spiro-4H-pyran (4l) | S. pneumoniae / E. coli | MIC = 125 µg/mL | Biofilm disruption / Bactericidal | [5] |

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a built-in control or orthogonal readout to confirm causality rather than mere correlation.

Caption: Experimental workflow for validating pyran-based kinase inhibitors.

Protocol 1: Self-Validating CDK2 Kinase Inhibition Assay

Objective: To quantify the IC50 of pyran derivatives against CDK2 and validate the ATP-competitive mechanism of action[7].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare human recombinant CDK2/Cyclin E complex in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Titration: Serially dilute the pyran compound (e.g., 100 µM to 1 nM) in 100% DMSO. Ensure the final assay DMSO concentration remains ≤1% to prevent solvent-induced protein denaturation.

-

ATP Competition Setup (The Causality Check): Run the assay at two distinct ATP concentrations (e.g., Km and 10×Km ).

-

Rationale: If the pyran derivative is an ATP-competitive inhibitor, the apparent IC50 will shift to a significantly higher value at 10×Km ATP. If it is an allosteric inhibitor, the IC50 will remain relatively constant. This step proves the mechanism, not just the inhibition.

-

-

Reaction Initiation: Add a fluorescently labeled peptide substrate and ATP. Incubate at 30°C for 60 minutes.

-

Detection: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout or ADP-Glo assay to measure kinase activity.

-

Data Analysis: Plot relative fluorescence units (RFU) against log[inhibitor] to calculate the IC50 using a 4-parameter logistic regression.

Protocol 2: Minimum Inhibitory Concentration (MIC) and Biofilm Disruption Assay

Objective: To evaluate the bactericidal efficacy of spiro-4H-pyrans and their ability to eradicate established biofilms[5].

Step-by-Step Methodology:

-

Inoculum Standardization: Grow S. pneumoniae or E. coli to mid-log phase. Adjust the suspension to 5×105 CFU/mL in Mueller-Hinton broth.

-

MIC Determination (Broth Microdilution): Dispense 100 µL of the bacterial suspension into 96-well plates containing serial dilutions of the pyran compound. Incubate at 37°C for 24 hours.

-

Self-Validation: Include a positive control (Ciprofloxacin) and a sterility control (media only). The MIC is the lowest concentration with no visible turbidity.

-

-

Biofilm Formation: In a separate flat-bottom 96-well plate, incubate the bacterial suspension for 48 hours without agitation to allow robust biofilm formation.

-

Treatment and Disruption: Wash non-adherent cells with PBS. Add the pyran compound at 1× , 2× , and 4× MIC to the established biofilms. Incubate for an additional 24 hours.

-

Quantification (XTT Assay): Add XTT/menadione reagent to measure the metabolic activity of surviving biofilm-embedded bacteria. Read absorbance at 490 nm.

-

Orthogonal Validation: Prepare parallel samples for Scanning Electron Microscopy (SEM). While XTT proves metabolic death, SEM visually confirms the physical structural collapse of the biofilm matrix, definitively proving the disruption mechanism[5].

-

Conclusion

The pyran scaffold is not merely a structural placeholder; it is a dynamic, pharmacologically privileged pharmacophore capable of precise interactions with diverse biological targets. By understanding the chemical causality of target engagement and employing rigorous, mechanistically driven assay designs, drug development professionals can fully harness the therapeutic potential of pyran-based compounds, translating synthetic innovations into robust clinical realities.

References

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC.[Link]

-

Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. ACS Publications.[Link]

-

Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? PMC.[Link]

-

The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing.[Link]

-

Pyran-based compounds isolated from plant species with cell killing potential. ResearchGate.[Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC... PMC.[Link]

-

Novel fused pyran derivatives induce apoptosis and target cell cycle progression... MOST Wiedzy.[Link]

-

Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues... PMC.[Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research.[Link]

-

Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor. ACS Omega.[Link]

Sources

- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

Application Note: Preparative HPLC Purification Protocol for (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Preparative Chromatography & Separation Sciences

Introduction